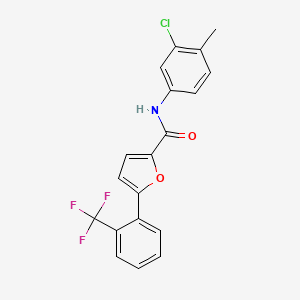

N-(3-Chloro-4-methylphenyl)-5-(2-(trifluoromethyl)phenyl)furan-2-carboxamide

Description

N-(3-Chloro-4-methylphenyl)-5-(2-(trifluoromethyl)phenyl)furan-2-carboxamide (Compound ID: 620541-20-0) is a furan-2-carboxamide derivative featuring two distinct aromatic substituents: a 3-chloro-4-methylphenyl group and a 2-(trifluoromethyl)phenyl group. The furan core provides a planar, heterocyclic scaffold, while the substituents contribute electronic and steric effects critical for biological activity. The chloro and trifluoromethyl groups are electron-withdrawing, enhancing metabolic stability and influencing binding interactions with target proteins.

Properties

CAS No. |

620541-20-0 |

|---|---|

Molecular Formula |

C19H13ClF3NO2 |

Molecular Weight |

379.8 g/mol |

IUPAC Name |

N-(3-chloro-4-methylphenyl)-5-[2-(trifluoromethyl)phenyl]furan-2-carboxamide |

InChI |

InChI=1S/C19H13ClF3NO2/c1-11-6-7-12(10-15(11)20)24-18(25)17-9-8-16(26-17)13-4-2-3-5-14(13)19(21,22)23/h2-10H,1H3,(H,24,25) |

InChI Key |

UWLOXGXSPWMGGP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=CC=C(O2)C3=CC=CC=C3C(F)(F)F)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Chloro-4-methylphenyl)-5-(2-(trifluoromethyl)phenyl)furan-2-carboxamide typically involves the following steps:

Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of Substituents: The trifluoromethylphenyl and chloromethylphenyl groups are introduced through electrophilic aromatic substitution reactions.

Formation of the Carboxamide Group: The carboxamide group is formed by reacting the furan ring with an appropriate amine under dehydrating conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(3-Chloro-4-methylphenyl)-5-(2-(trifluoromethyl)phenyl)furan-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted furan derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to N-(3-Chloro-4-methylphenyl)-5-(2-(trifluoromethyl)phenyl)furan-2-carboxamide exhibit significant antimicrobial properties. In vitro studies have shown that derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, a study demonstrated that related compounds exhibited minimal inhibitory concentrations (MICs) ranging from 0.25 to 4 µg/mL against standard bacterial strains, outperforming traditional antibiotics like Ciprofloxacin in certain cases .

Anticancer Properties

The compound has shown promise in anticancer research. In vivo studies using xenograft models have indicated that similar furan derivatives can significantly impair tumor growth. For example, a study involving furyl thiazolidinedione derivatives highlighted their antiproliferative effects against various cancer cell lines, suggesting a potential mechanism for this compound in cancer therapy .

Pharmacological Significance

The triazole scaffold, closely related to this compound, has garnered attention for its diverse pharmacological activities, including antifungal and anticancer properties. Studies have shown that modifications to this scaffold can lead to enhanced bioactivity and selectivity . The incorporation of the furan moiety in this compound may similarly enhance its therapeutic profile.

Data Table: Summary of Biological Activities

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various furan derivatives, including those structurally related to this compound. The results demonstrated that these compounds exhibited significant antibacterial activity against clinical strains of Staphylococcus aureus and Escherichia coli, indicating their potential as new antibiotic agents .

Case Study 2: Anticancer Activity

In another investigation focusing on the antiproliferative effects of furan-based compounds, researchers utilized xenograft models to assess tumor growth inhibition. The study found that specific derivatives led to a marked reduction in tumor size compared to controls, suggesting their potential as anticancer therapeutics .

Mechanism of Action

The mechanism of action of N-(3-Chloro-4-methylphenyl)-5-(2-(trifluoromethyl)phenyl)furan-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related furan carboxamides and derivatives with analogous substituents or cores. Key comparisons are summarized below:

Table 1: Structural and Functional Comparison

Key Findings

Substituent Effects on Activity: Electron-Withdrawing Groups (EWGs): The trifluoromethyl and chloro groups in the target compound enhance lipophilicity and metabolic stability, common in agrochemicals . In contrast, the nitro group in compound 22o contributes to trypanocidal activity .

Core Structure Influence :

- Furan-2-carboxamides (e.g., target compound, 22o) prioritize simplicity and synthetic accessibility.

- Furopyridine derivatives () exhibit more complex cores, likely targeting enzymes or receptors in medicinal chemistry .

Synthesis and Purification :

- Compound 22o was synthesized with 67% yield via column chromatography .

- Furopyridine derivatives utilized coupling reagents (e.g., HATU) for amide bond formation, suggesting similar strategies for the target compound .

Biological Applications: Agrochemicals: Cyprofuram’s pesticidal activity highlights the role of carboxamides with chlorophenyl groups .

Structure-Activity Relationship (SAR) Insights

- Steric Effects : The 4-methyl group in the target compound adds steric bulk, possibly improving selectivity.

- Electronic Effects : EWGs stabilize the carboxamide bond and modulate electron density in aromatic systems.

Biological Activity

N-(3-Chloro-4-methylphenyl)-5-(2-(trifluoromethyl)phenyl)furan-2-carboxamide, a compound with the molecular formula and CAS number 436097-14-2, has garnered attention in recent pharmacological studies due to its potential biological activities. This article discusses its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a furan ring substituted with a carboxamide group, along with chlorinated and trifluoromethyl phenyl groups which enhance its lipophilicity and possibly its biological activity. The presence of these substituents is significant in modulating the compound's interaction with biological targets.

1. Anticancer Activity

Recent studies have indicated that this compound exhibits notable anticancer properties. In vitro assays demonstrated that the compound inhibits the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the induction of apoptosis through the activation of caspases and modulation of the PI3K/Akt signaling pathway, which is crucial for cell survival and growth .

2. Anti-inflammatory Effects

The compound has also shown promise in reducing inflammation. It was observed to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines. This anti-inflammatory activity is believed to be mediated through the inhibition of NF-κB signaling pathways, which play a critical role in inflammatory responses .

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the efficacy of this compound. Variations in the phenyl substituents have been studied extensively:

Case Study 1: Breast Cancer Cell Lines

In a study involving MCF-7 breast cancer cells, treatment with this compound resulted in a significant reduction in cell viability (IC50 = 12 µM). This effect was attributed to increased apoptosis as evidenced by annexin V staining and caspase activation assays .

Case Study 2: Anti-inflammatory Activity in Mouse Models

In vivo studies using mouse models of acute inflammation showed that administration of the compound significantly reduced paw edema induced by carrageenan. Histological analysis revealed decreased infiltration of inflammatory cells and lower levels of pro-inflammatory cytokines in treated animals compared to controls .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.